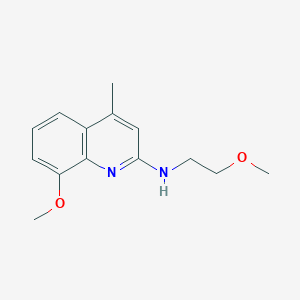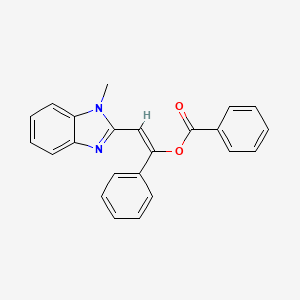![molecular formula C21H21BrN2O4S B3864761 N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine](/img/structure/B3864761.png)
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine
Vue d'ensemble
Description
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine, also known as BAM, is a novel fluorescent probe that has gained attention in recent years due to its potential applications in scientific research. BAM is a derivative of methionine and is commonly used as a tool to study protein-protein interactions and enzyme activities. In
Mécanisme D'action
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine works by attaching to specific amino acid residues on proteins and emitting fluorescence upon excitation with light. The fluorescence emitted by N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine can be used to monitor protein-protein interactions and enzyme activities in real-time. The mechanism of action of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine is well understood and has been extensively studied.
Biochemical and physiological effects:
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-invasive probe that can be used in live-cell imaging studies. However, it should be noted that the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine may alter the behavior of proteins or enzymes being studied, and caution should be taken when interpreting the results.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has several advantages in scientific research. It is a non-invasive and non-toxic probe that can be used in live-cell imaging studies. It has a high sensitivity and specificity for protein-protein interactions and enzyme activities. However, the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine also has some limitations. It requires the use of specialized equipment, such as fluorescence microscopes, and may alter the behavior of proteins or enzymes being studied.
Orientations Futures
There are several future directions for the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine in scientific research. One potential application is the development of new drugs that target specific protein-protein interactions or enzyme activities. N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine can be used to screen for compounds that disrupt or enhance these interactions or activities. Another future direction is the development of new imaging techniques that use N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine to study the behavior of proteins and enzymes in real-time. Finally, the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine in combination with other probes or techniques, such as mass spectrometry or X-ray crystallography, may provide a more comprehensive understanding of protein-protein interactions and enzyme activities.
Conclusion:
In conclusion, N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine is a novel fluorescent probe that has gained attention in recent years due to its potential applications in scientific research. It has been widely used to study protein-protein interactions and enzyme activities and has several advantages over other probes. However, the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine also has some limitations, and caution should be taken when interpreting the results. There are several future directions for the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine in scientific research, and it is likely that its use will continue to expand in the coming years.
Applications De Recherche Scientifique
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has been widely used as a fluorescent probe to study protein-protein interactions and enzyme activities. It has been used to study the interactions between proteins involved in DNA replication, transcription, and translation. N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has also been used to study the activity of enzymes such as proteases and kinases. In addition, N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has been used to study the conformational changes of proteins upon ligand binding.
Propriétés
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4S/c1-29-12-11-17(21(27)28)23-20(26)18(13-14-7-9-16(22)10-8-14)24-19(25)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,23,26)(H,24,25)(H,27,28)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXDOVGIIXOQKV-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucinate](/img/structure/B3864697.png)
![N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-4-nitrobenzohydrazide](/img/structure/B3864702.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(3-fluorophenyl)ethanamine](/img/structure/B3864707.png)
![8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3864722.png)

![N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B3864742.png)
![dimethyl 2-[1-[3-(4-methoxyphenyl)acryloyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B3864750.png)
![methyl 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3864756.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3864775.png)
![4-tert-butyl-N'-[(2-methyl-3-thienyl)methylene]benzohydrazide](/img/structure/B3864779.png)
